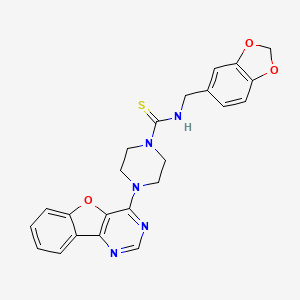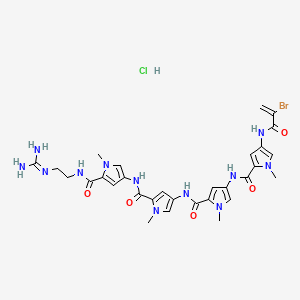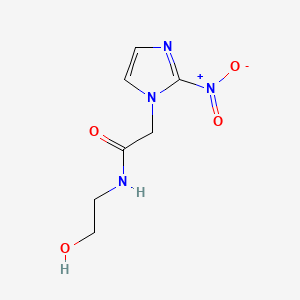
AZD1480
Descripción general
Descripción
AZD-1480 es un potente inhibidor de Janus quinasa 1 y Janus quinasa 2, que son enzimas involucradas en las vías de señalización de varias citocinas y factores de crecimiento. Este compuesto ha mostrado un potencial significativo en el tratamiento de varios tipos de cáncer y enfermedades inflamatorias debido a su capacidad para interferir con la vía de señalización de Janus quinasa-transductor de señal y activador de transcripción .
Aplicaciones Científicas De Investigación
AZD-1480 tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un compuesto de herramienta para estudiar la vía de señalización de Janus quinasa-transductor de señal y activador de transcripción.
Biología: Investigado por sus efectos en la señalización celular y la expresión genética.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a la vía de señalización de Janus quinasa-transductor de señal y activador de transcripción.
Mecanismo De Acción
AZD-1480 ejerce sus efectos inhibiendo competitivamente los sitios de unión a ATP de Janus quinasa 1 y Janus quinasa 2. Esta inhibición evita la fosforilación y activación de las proteínas transductoras de señal y activadoras de transcripción, bloqueando así las vías de señalización descendentes que promueven la proliferación y supervivencia celular . Los objetivos moleculares incluyen Janus quinasa 1 y Janus quinasa 2, y las vías involucradas son principalmente la vía de señalización de Janus quinasa-transductor de señal y activador de transcripción.
Análisis Bioquímico
Biochemical Properties
AZD1480 interacts with JAK1 and JAK2 enzymes, inhibiting their activity . The IC50 values for JAK1 and JAK2 are 1.3 nM and <0.4 nM, respectively . This interaction leads to the inhibition of the downstream signal transducer and activator of transcription 3 (STAT3) phosphorylation .
Cellular Effects
This compound has been shown to decrease cell proliferation and induce apoptosis in various cancer cell lines . It inhibits the phosphorylation of JAK2, STAT3, and MAPK signaling proteins, leading to the suppression of the expression of STAT3 target genes, particularly Cyclin D2 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of JAK1 and JAK2, which in turn prevents the phosphorylation and activation of STAT3 . This leads to the suppression of the JAK/STAT signaling pathway, which is implicated in the progression of various cancers .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits rapid absorption and elimination with minimal accumulation after repeated dosing . The exposure to this compound increases in a dose-dependent manner from 10–50 mg .
Dosage Effects in Animal Models
In animal models of cancer, this compound has been shown to inhibit tumor growth and increase survival . The effects of this compound vary with different dosages, with higher doses inducing G2/M arrest and cell death by inhibiting Aurora kinases .
Metabolic Pathways
Given its role as a JAK1 and JAK2 inhibitor, it is likely involved in the JAK/STAT signaling pathway .
Transport and Distribution
It is known that this compound is rapidly absorbed and eliminated, suggesting efficient distribution within the body .
Subcellular Localization
Given its role as a JAK1 and JAK2 inhibitor, it is likely to be localized in the cytoplasm where these kinases are typically found .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de AZD-1480 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave generalmente incluyen:
Formación de la estructura central: Esto implica la construcción del núcleo de pirrolopirimidina a través de una serie de reacciones de condensación y ciclación.
Funcionalización: Introducción de varios grupos funcionales a la estructura central para mejorar su actividad inhibitoria contra Janus quinasa 1 y Janus quinasa 2.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.
Métodos de Producción Industrial
La producción industrial de AZD-1480 sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando sistemas de síntesis y purificación automatizados para garantizar la consistencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
AZD-1480 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esto puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad del compuesto.
Sustitución: Se pueden utilizar varias reacciones de sustitución para introducir diferentes grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Se utilizan reactivos como haluros o compuestos organometálicos bajo condiciones como reflujo o irradiación de microondas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo o arilo.
Comparación Con Compuestos Similares
Compuestos Similares
Ruxolitinib: Otro inhibidor de Janus quinasa utilizado en el tratamiento de la mielofibrosis y la policitemia vera.
Tofacitinib: Un inhibidor de Janus quinasa utilizado para la artritis reumatoide y otras enfermedades autoinmunitarias.
Baricitinib: Utilizado para la artritis reumatoide y está siendo investigado para otras afecciones inflamatorias.
Unicidad de AZD-1480
AZD-1480 es único debido a su alta especificidad y potencia contra Janus quinasa 1 y Janus quinasa 2, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas. Su capacidad para inhibir tanto Janus quinasa 1 como Janus quinasa 2 con alta afinidad lo distingue de otros inhibidores que pueden dirigirse solo a una de estas quinasas .
Propiedades
IUPAC Name |
5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOQBOJDRPLBQU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=NC=C2Cl)N[C@@H](C)C3=NC=C(C=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239469 | |
| Record name | AZD-1480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935666-88-9 | |
| Record name | AZD-1480 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935666889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1480 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12588 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-1480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-N2-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-1480 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL2Z2TLF01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AZD1480?
A: this compound is a potent, competitive, small-molecule inhibitor of Janus kinase 1 and 2 (JAK1/2) [, , , ]. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream signaling molecules, particularly those of the signal transducer and activator of transcription (STAT) family [, , , , , ].
Q2: Which signaling pathways are affected by this compound treatment?
A: this compound primarily targets the JAK/STAT pathway, significantly reducing the phosphorylation of STAT1, STAT3, and STAT5 [, , , , , , , , ]. Studies also indicate that this compound can impact other pathways like ERK/MAPK, PI3K/Akt/mTOR, and NFκB, potentially through crosstalk with the JAK/STAT pathway or through off-target effects [, , , , , , , , , , ].
Q3: What is the impact of this compound on downstream gene expression?
A: By inhibiting JAK/STAT signaling, this compound downregulates the expression of various STAT3 target genes involved in cell cycle progression, apoptosis, angiogenesis, and immune responses. These include cyclin D1, cyclin D2, cyclin D3, CDC25A, Bcl-2, survivin, TIMP-1, c-Myc, VEGF, SPARC, and fibronectin [, , , , ].
Q4: How does this compound impact the tumor microenvironment?
A: this compound influences the tumor microenvironment by reducing tumor-associated myeloid cells, inhibiting angiogenesis through reduced VEGF expression, and decreasing the production of pro-inflammatory cytokines and chemokines like IL-6, IL-13, TARC, and IL-21 [, , , , , , ].
Q5: What types of cancers have shown sensitivity to this compound in preclinical studies?
A: In vitro and in vivo studies have shown promising antitumor activity of this compound in various cancer models, including glioblastoma [], head and neck squamous cell carcinoma [], small cell lung cancer [, ], neuroblastoma [, , ], rhabdomyosarcoma [, ], Ewing sarcoma [, ], pancreatic cancer [], prostate cancer [, , , , ], melanoma [], colorectal cancer [], ovarian cancer [, , ], and acute lymphoblastic leukemia (ALL) [, ].
Q6: How does this compound affect immune cells and their functions?
A: this compound can modulate both innate and adaptive immune responses. Studies show it can decrease myeloid-derived suppressor cell (MDSC) percentages while enhancing their suppressive capacity [, ]. It can also impair T cell proliferation and IFN-γ secretion, suggesting a complex interplay with the immune system [, , ].
Q7: Beyond cancer, what other therapeutic applications are being explored for this compound?
A: Preclinical research indicates that this compound might hold therapeutic potential for neuroinflammatory and neurodegenerative diseases like multiple sclerosis and Parkinson's disease by suppressing neuroinflammation and neurodegeneration through JAK/STAT inhibition [, , , ]. Additionally, this compound has been shown to improve the isolation of pneumoviruses from clinical specimens by enhancing viral replication [].
Q8: What are the limitations and challenges associated with this compound therapy?
A: Despite promising preclinical activity, this compound has shown limited single-agent efficacy in some cancer models, highlighting the need for combination therapies and further research to optimize its therapeutic window [, ]. Moreover, this compound can impact various immune cell populations, potentially causing both beneficial and detrimental effects on antitumor immunity, warranting careful consideration and further investigation [, , ]. Additionally, the development of this compound for solid tumors was discontinued due to dose-limiting neurologic adverse events in Phase I clinical trials [].
Q9: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C14H14ClFN8, and its molecular weight is 360.78 g/mol []. Detailed spectroscopic data are available in the primary research articles.
Q10: What are the known resistance mechanisms to this compound?
A: Resistance mechanisms to this compound are not fully elucidated, but studies suggest potential roles for constitutive STAT3 activation in tumor cells, activation of alternative signaling pathways like ERK/MAPK and PI3K/Akt/mTOR, and the presence of a subpopulation of treatment-resistant leukemia stem cells [, , , ].
Q11: What is the safety profile of this compound based on preclinical and clinical data?
A: While this compound demonstrated potent preclinical activity, clinical development for solid tumors was discontinued due to dose-limiting neurologic adverse events, including dizziness, anxiety, ataxia, memory loss, hallucinations, and behavior changes []. Further research is needed to better understand its toxicity profile and explore potential strategies to mitigate adverse effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)










